Triphenylmethanethiol
Overview
Description
Triphenylmethanethiol is an organosulfur compound with the formula (C6H5)3CSH . It is the thiol derivative of the bulky substituent triphenylmethyl, also known as trityl . This compound forms a number of unusual derivatives that are more stable than less bulky analogues . It is used as a reagent for the introduction of the thiol group as well as the mild introduction of the mercapto functionality . It is a useful reagent in the synthesis of 1, 2 cis-1-thioglycoses . It can also act as a novel rigid agent for capping gold nanoparticles .
Synthesis Analysis
Triphenylmethanethiol is a kind of thiol and is used as a reagent for the introduction of the thiol group . Triphenylmethyl (trityl, Ph3C•) radicals have been considered the prototypical carbon-centered radical since their discovery in 1900 . Tris (4-substituted)-trityls [(4-R-Ph)3C•] have since been used in many ways due to their stability, persistence, and spectroscopic activity .
Molecular Structure Analysis
The molecular formula of Triphenylmethanethiol is C19H16S . The molecular weight of Triphenylmethanethiol is 276.4 g/mol . The InChI of Triphenylmethanethiol is InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H . The Canonical SMILES of Triphenylmethanethiol is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S .
Chemical Reactions Analysis
Triphenylmethanethiol forms a number of unusual derivatives that are more stable than less bulky analogues . The sulfenyl chloride (C6H5)3CSCl is obtained from the thiol with sulfuryl chloride . It in turn reacts with ammonia to form the sulfenamide (C6H5)3CSNH2 . The thiol reacts with nitrous acid to give S-nitrosotriphenylmethanethiol (C6H5)3CSNO .
Physical And Chemical Properties Analysis
Triphenylmethanethiol is a yellow solid . It has a melting point of 103–107 °C . It is soluble in common organic solvents such as toluene, Et2O, THF, CH2Cl2, CHCl3 .
Scientific Research Applications
Triphenylmethanethiol, also known as Triphenylmethyl mercaptan or Trityl mercaptan, is a chemical compound with the linear formula (C6H5)3CSH . It has a molecular weight of 276.40 . This compound is typically stored under inert gas due to its air sensitivity .
Triphenylmethanethiol, also known as Triphenylmethyl mercaptan or Trityl mercaptan, is an organosulfur compound with the formula (C6H5)3CSH . Here are some more applications of Triphenylmethanethiol:
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Organic Synthesis : Triphenylmethanethiol is used as a reagent in organic synthesis . It is used for the introduction of the thiol group, which can participate in a variety of chemical reactions .
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Pharmaceutical Intermediate : Triphenylmethanethiol is used as an intermediate in the synthesis of various pharmaceutical compounds . The thiol group introduced by Triphenylmethanethiol can react with other functional groups to form new compounds .
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Stabilization of Unusual Derivatives : Triphenylmethanethiol forms a number of unusual derivatives that are more stable than less bulky analogues . This property makes it useful in research and development of new chemical compounds .
Triphenylmethanethiol, also known as Triphenylmethyl mercaptan or Trityl mercaptan, is an organosulfur compound with the formula (C6H5)3CSH . Here are some more applications of Triphenylmethanethiol:
-
Organic Synthesis : Triphenylmethanethiol is used as a reagent in organic synthesis . It is used for the introduction of the thiol group, which can participate in a variety of chemical reactions .
-
Pharmaceutical Intermediate : Triphenylmethanethiol is used as an intermediate in the synthesis of various pharmaceutical compounds . The thiol group introduced by Triphenylmethanethiol can react with other functional groups to form new compounds .
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Stabilization of Unusual Derivatives : Triphenylmethanethiol forms a number of unusual derivatives that are more stable than less bulky analogues . This property makes it useful in research and development of new chemical compounds .
Future Directions
The future outlook for the Triphenylmethanethiol market looks promising and is expected to witness significant growth in the coming years . The increasing demand for Triphenylmethanethiol in the pharmaceutical and chemical industries is driving the market growth . Its diverse applications, such as its use as a reducing agent and a catalyst, have contributed to its rising popularity in different sectors . The current market for Triphenylmethanethiol is already experiencing steady growth due to its wide range of applications . It is extensively used in the synthesis of pharmaceutical intermediates, dyes, pigments, and antioxidants . The compound’s unique properties, such as its stability and effectiveness in chemical reactions, make it highly desirable among manufacturers . Furthermore, the growing emphasis on research and development activities in the pharmaceutical and chemical sectors is expected to fuel the demand for Triphenylmethanethiol .
properties
IUPAC Name |
triphenylmethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZIKLPHXXBMCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063142 | |
Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylmethanethiol | |
CAS RN |
3695-77-0 | |
Record name | Triphenylmethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3695-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylmethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylmethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triphenylmethanethiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7AQN86QSJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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